molecular formula C11H19NO2 B8281201 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecane

1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecane

Cat. No. B8281201
M. Wt: 197.27 g/mol
InChI Key: DLVRWJKWQQIROZ-UHFFFAOYSA-N
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Patent
US09399637B2

Procedure details

To a suspension of LiAlH4 (21 g, 558.56 mmol) in anhydrous THF (500 mL) was added a solution of 1,4-dioxa-10-aza-dispiro[4.2.4.2]tetradecan-9-one (59 g, 279.28 mmol) in anhydrous THF (400 mL) dropwise at 0° C. in 1 h. The reaction mixture was heated to reflux and stirred for 2 h, then quenched with water at 0° C. until no bubble escaped and filtered. The filtere cake was washed with a mixture of DCM and MeOH (1/1 (v/v), 500 mL). The filterate was concentrated in vacuo and the residue was purified by silica gel column chromatography (MeOH/DCM (v/v)=1/10) to give the product as a yellow solid (52 g, 94%).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[O:7]1[C:11]2([CH2:21][CH2:20][C:14]3([CH2:18][CH2:17][NH:16][C:15]3=O)[CH2:13][CH2:12]2)[O:10][CH2:9][CH2:8]1>C1COCC1>[O:7]1[C:11]2([CH2:21][CH2:20][C:14]3([CH2:18][CH2:17][NH:16][CH2:15]3)[CH2:13][CH2:12]2)[O:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
59 g
Type
reactant
Smiles
O1CCOC12CCC1(C(NCC1)=O)CC2
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
quenched with water at 0° C. until no bubble
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtere cake was washed with a mixture of DCM and MeOH (1/1 (v/v), 500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filterate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (MeOH/DCM (v/v)=1/10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCOC12CCC1(CNCC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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